DSS-d4 Deuterated Crosslinker
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Overview
Description
DSS-d4 Deuterated Crosslinker, or Bis[Succinimidyl] 2,2,7,7-suberate-d4 is a cell membrane permeable crosslinking agent with 4 deuterium atoms that provide a 4 dalton shift by mass spectrometry analysis.
Scientific Research Applications
Cross-Linking in Protein Complexes Analysis
DSS-d4, a deuterated crosslinker, is widely used in probing conformational changes in protein complexes. Its application in comparative cross-linking strategies, particularly in conjunction with mass spectrometry, offers valuable insights into subunit interactions within protein assemblies under various stimuli (Schmidt & Robinson, 2014).
Structural Proteomics
In structural proteomics, DSS-d4 plays a crucial role in analyzing the fragmentation patterns of crosslinked peptides, thereby enhancing the understanding of protein structures (Iglesias, Santos, & Gozzo, 2009). It's instrumental in confirming amino acid sequences of cross-linked peptides and identifying exact cross-linking sites (Ihling et al., 2020).
Tissue Engineering Research
Crosslinking agents, including DSS-d4, are significant in the field of tissue engineering. They are used to study the biocompatibility and tissue regenerating capacity of various materials (van Wachem et al., 1994).
Enhancing Mass-Spectrometry-Based Analysis
DSS-d4 enhances the depth of mass-spectrometry-based structural analysis of protein complexes. By enabling the identification of cross-links not visible with other cross-linkers, it contributes significantly to protein folding studies and mapping interfaces between interacting proteins (Ding et al., 2016).
Probing DNA-Protein Interactions
In studies focusing on DNA-protein interactions, DSS-d4 aids in crosslinking experiments, enabling the understanding of interactions in double-stranded regions of RNA and protein complexes (Liu et al., 1996).
In Vivo Applications
DSS-d4 is also used in in vivo studies for structural biology, providing crucial data in the form of distance restraints between protein residues in human mitochondria (Ryl et al., 2019).
Crosslinking in Materials Science
In materials science, DSS-d4 contributes to the study of crosslinking kinetics and properties of materials like polystyrene, enhancing understanding of the thermodynamics and phase separation in these systems (Briber & Bauer, 1991).
Therapeutic Applications
DSS-d4 is also instrumental in therapeutic research, such as in the development of delivery systems for drugs targeting tumor growth and metastasis (Duan et al., 2014).
Properties
Molecular Formula |
C16H16D4N2O8 |
---|---|
Molecular Weight |
372.37 |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,2,7,7-tetradeuteriooctanedioate |
InChI |
InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2/i5D2,6D2 |
InChI Key |
ZWIBGKZDAWNIFC-NZLXMSDQSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSS-d4 Deuterated Crosslinker |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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